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Abstract

Fenoverine is a musculotropic antispasmodic agent recognized for its efficacy in managing
gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive
overview of the chemical structure and a detailed account of the synthetic methodologies for
Fenoverine. The document elucidates the key physicochemical properties of the molecule,
supported by quantitative data presented in tabular format for clarity and comparative analysis.
Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a
visualization of its synthetic pathway and proposed mechanism of action through its interaction
with voltage-gated calcium channels. This guide is intended to be a critical resource for
researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and
drug development.

Chemical Structure and Properties of Fenoverine

Fenoverine, systematically named 2-(4-(benzo[d][1][2]dioxol-5-yImethyl)piperazin-1-yl)-1-(10H-
phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to
a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique

structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator.

[1]5]

Table 1. Chemical and Physical Properties of Fenoverine
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Property Value Reference

2-(4-(benzo[d][1][2]dioxol-5-
Imethyl)piperazin-1-yl)-1-

ootz 10
yl)ethan-1-one

CAS Number 37561-27-6 [3]

Molecular Formula C26H25N303S [31[4]

Molecular Weight 459.56 g/mol [5]

Appearance Pale Beige to Beige Solid

Melting Point 141-142 °C

Boiling Point 671.8+55.0 °C (Predicted)

Density 1.343+0.06 g/cm3 (Predicted)

pKa 6.47+0.10 (Predicted)

Practically insoluble in water
and DCM; Slightly soluble in
Solubility ethanol and methanol; Freely [21[7]
soluble in 0.1N HCIl and DMSO
(80 mg/mL).[2][7]

Synthesis of Fenoverine

The synthesis of Fenoverine is a multi-step process that involves the preparation of two key
intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These
intermediates are subsequently coupled to yield the final product.

Synthetic Pathway
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Caption: Synthetic route of Fenoverine.

Experimental Protocols
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

o Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.
e Procedure:

o Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask
equipped with a reflux condenser and a dropping funnel.

o Heat the solution to reflux.
o Add a catalytic amount of bromine to initiate the reaction.
o Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.

o Continue refluxing for 5 hours after the addition is complete.
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o Cool the reaction mixture to room temperature.

o Concentrate the solution under reduced pressure to obtain the crude product.

o Recrystallize the crude product from absolute ethanol to yield pure 10-
(chloroacetyl)phenothiazine.

Step 2: Synthesis of 1-(Piperonyl)piperazine

o Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.qg.,
sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or
methanol).

e Procedure (lllustrative example using reductive amination):

o To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0
mol).

o Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

o Add the reducing agent portion-wise while maintaining the temperature.

o Continue stirring at room temperature overnight.

o Quench the reaction with water and extract the product with an organic solvent.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product by distillation or column chromatography to obtain 1-
(piperonyl)piperazine.

Step 3: Synthesis of Fenoverine

e Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.

e Procedure:
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o In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-
(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry
toluene.

o Reflux the mixture for 3 hours.

o Cool the solution to room temperature and filter to remove any solid byproducts.
o Concentrate the filtrate under reduced pressure.

o Recrystallize the resulting solid from isopropyl ether to obtain pure Fenoverine.

o The final product should be characterized by melting point analysis and spectroscopic
methods (*H NMR, 3C NMR, IR, and MS) to confirm its identity and purity.

Spectroscopic Data

While a comprehensive set of experimental spectra for Fenoverine is not readily available in
the public domain, the expected spectral characteristics can be inferred from its chemical
structure.

Table 2: Predicted Spectroscopic Data for Fenoverine
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Spectroscopy Expected Characteristics

Aromatic protons of the phenothiazine and
piperonyl groups (approx. 6.8-8.0 ppm),
methylene protons of the piperonyl grou

14 NMR y p pIp yl group
(approx. 5.9 ppm), methylene protons of the
piperazine ring and the acetyl linker (approx.

2.5-4.5 ppm).

Aromatic carbons (approx. 110-150 ppm),
13C NMR carbonyl carbon of the amide (approx. 165-175
ppm), methylene carbons (approx. 40-65 ppm).

C=0 stretching (amide) around 1670-1690
IR (Infrared) cm~1, C-N stretching, C-O-C stretching (dioxole
ring), and aromatic C-H stretching.[8][9]

A molecular ion peak (M+) at m/z 459.16, with
M Spect . fragmentation patterns corresponding to the loss
ass Spectrometr
P Y of the piperonylpiperazine moiety and cleavage

of the phenothiazine ring.[3]

Mechanism of Action: Voltage-Gated Calcium
Channel Modulation

Fenoverine exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium
channels in smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, it prevents
the cascade of events leading to muscle contraction.
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Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of
Fenoverine.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated
calcium channels.[1] This leads to an influx of calcium ions into the cell, which then bind to
calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK).
MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin
and myosin filaments and resulting in muscle contraction. Fenoverine intervenes in this
pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of
calcium and inhibiting the entire contraction cascade.[1]

Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis,
and mechanism of action of Fenoverine. The presented data and protocols offer a valuable
resource for scientists and researchers in the pharmaceutical industry. A thorough
understanding of Fenoverine's chemistry and pharmacology is essential for its potential further
development and for the exploration of new therapeutic applications. The provided synthetic
route and methodologies can serve as a foundation for process optimization and scale-up,
while the elucidation of its mechanism of action can guide future drug design and discovery
efforts targeting similar pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fenoverine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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